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Abstract

This technical guide provides a comprehensive overview of 3-Methylquinoline (CAS No. 612-
58-8), a heterocyclic aromatic compound with significant applications in medicinal chemistry,
materials science, and as a building block for the synthesis of various functional molecules.
This document details its chemical structure, molecular weight, and physicochemical
properties. Furthermore, it presents experimental protocols for its synthesis and analysis,
alongside a discussion of its biological significance, particularly its microbial degradation
pathway.

Core Concepts: Structure and Properties

3-Methylquinoline, also known as -methylquinoline, is a derivative of quinoline with a methyl
group substituted at the third position of the heterocyclic ring system. Its chemical structure
consists of a benzene ring fused to a pyridine ring.

Chemical Structure:
The canonical SMILES representation of 3-Methylquinoline is CC1=CC2=CC=CC=C2N=C1.

Molecular Formula: C1oHaN[1]
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Molecular Weight: 143.19 g/mol [1]

Physicochemical Data

The following tables summarize the key physicochemical and spectroscopic data for 3-

Methylquinoline, providing a valuable resource for laboratory and research applications.

Property Value

IUPAC Name 3-methylquinoline

Synonyms -Methylquinoline, 3-Methyl-1-benzazine
CAS Number 612-58-8

Appearance Colorless to yellow liquid

Odor Strong, aromatic

Melting Point 16-17 °C

Boiling Point 252-253 °C

Density 1.069 g/mL at 25 °C

Refractive Index (n20/D)

1.615

pKa

5.17 £ 0.11 (Predicted)

Solubility

Sparingly soluble in water

Spectroscopic Data

Spectroscopic Data

Key Features

1H NMR

Spectral data available.

13C NMR

Spectral data available.

Mass Spectrometry (MS)

Molecular lon (M*) m/z: 143.[2]

Infrared (IR) Spectroscopy

Spectral data available.

UV-Vis (Amax)

318 nm (in aqueous ethanol)[1]
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Synthesis and Analysis: Experimental Protocols
Synthesis of 3-Methylquinoline

The synthesis of quinoline and its derivatives is classically achieved through several named
reactions, including the Skraup, Doebner-von Miller, Combes, and Friedlander syntheses. The
Doebner-von Miller reaction, a variation of the Skraup synthesis, is a suitable method for the
preparation of substituted quinolines.[3] It involves the reaction of an aniline with an a,[3-
unsaturated carbonyl compound in the presence of an acid catalyst.[3]

General Protocol for Doebner-von Miller Synthesis of a Substituted Quinoline (Representative):

o Reaction: Aniline is reacted with an a,3-unsaturated aldehyde or ketone (e.g.,
crotonaldehyde to yield 2-methylquinoline) in the presence of a strong acid like hydrochloric
acid or sulfuric acid, and an oxidizing agent.[4]

« Step 1: Michael Addition: The reaction is initiated by the conjugate addition of aniline to the
a,B-unsaturated carbonyl compound.

e Step 2: Cyclization: The resulting intermediate undergoes acid-catalyzed cyclization.

o Step 3: Dehydration and Oxidation: Subsequent dehydration and oxidation yield the
quinoline ring system.

While a specific, detailed protocol for the direct synthesis of 3-Methylquinoline via this method
is not readily available in the cited literature, the general principles of the Doebner-von Miller
reaction can be adapted. For the synthesis of 3-methylquinoline, an appropriate a,[3-
unsaturated carbonyl precursor that would lead to substitution at the 3-position would be
required.

Analytical Methods

The purity and identity of 3-Methylquinoline can be determined using standard
chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like 3-Methylquinoline.

e Sample Preparation: A dilute solution of the sample (e.g., 100 pg/mL) is prepared in a volatile
solvent such as dichloromethane or ethyl acetate.[5]

e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron
lonization (EI) source.[5]

e GC Conditions (Typical):

o Column: 30 m x 0.25 mm ID, 0.25 pm film thickness, with a 5% phenyl methylpolysiloxane
stationary phase (e.g., HP-5ms or equivalent).[5]

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
o Inlet Temperature: 250 °C.[5]

o Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and
hold for 5 minutes.[5]

e MS Conditions (Typical):
o lonization Mode: Electron lonization (El) at 70 eV.[5]
o Source Temperature: 230 °C.[5]
o Mass Range: Scan from m/z 40 to 300.[5]

o Data Analysis: The molecular ion peak (M*) at m/z 143 and the characteristic fragmentation
pattern are used to identify 3-Methylquinoline.[5]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis and preparative isolation of 3-
Methylquinoline. A reverse-phase method is generally suitable.
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o Sample Preparation: The sample is dissolved in the mobile phase to a concentration within
the linear range of the assay.[6]

 Instrumentation: A standard HPLC system equipped with a UV detector.[6]

e HPLC Conditions (Typical for a related compound):

[¢]

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).[6]

o Mobile Phase: An isocratic or gradient mixture of acetonitrile and a phosphate buffer (e.g.,
pH 3.0).[6]

o Flow Rate: 1.0 mL/min.[6]

o Detection: UV detection at an appropriate wavelength (e.g., 245 nm for a related chloro-
methylquinoline).[6]

Biological Significance and Applications

3-Methylquinoline serves as a valuable scaffold in drug discovery and development. Quinoline
derivatives are known to exhibit a wide range of biological activities, including antimalarial,
anticancer, antibacterial, and anti-inflammatory properties. The substitution pattern on the
quinoline core is crucial in determining the specific biological activity and potency.

A study on the pharmacological properties of 3-Methylquinoline indicated that it adheres to
Lipinski's rule of five, suggesting it possesses drug-like properties and a high bioavailability
score, making it a candidate for further investigation in drug development.

Microbial Degradation of 3-Methylquinoline

The environmental fate of quinoline and its derivatives is of significant interest. The bacterium
Comamonas testosteroni 63, isolated from activated sludge, is capable of utilizing 3-
Methylquinoline as its sole source of carbon, nitrogen, and energy. The degradation pathway
involves a series of hydroxylation and ring-cleavage steps.

The identified metabolites in this pathway include:

e 3-methyl-2-ox0-1,2-dihydroquinoline
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e 6-hydroxy-3-methyl-2-o0xo0-1,2-dihydroquinoline
» 5,6-dihydroxy-3-methyl-2-oxo-1,2-dihydroquinoline
e 2,5,6-trihydroxy-3-methylpyridine

This metabolic pathway highlights a natural mechanism for the bioremediation of environments
contaminated with methylquinolines.

Visualizations
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Caption: Microbial degradation pathway of 3-Methylquinoline.

Conclusion

3-Methylquinoline is a heterocyclic compound with a well-defined structure and a range of
interesting physicochemical properties. Its utility as a synthetic building block, particularly in the
pharmaceutical industry, is well-established. The methodologies for its synthesis, while
requiring careful control, are based on classical organic reactions. Furthermore, robust
analytical techniques exist for its characterization and quantification. The elucidation of its
microbial degradation pathway not only provides insight into its environmental fate but also
opens avenues for bioremediation strategies. This guide serves as a foundational resource for
professionals engaged in research and development involving 3-Methylquinoline and its
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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